molecular formula C11H22N2O2 B1477647 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol CAS No. 2097945-52-1

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

Cat. No.: B1477647
CAS No.: 2097945-52-1
M. Wt: 214.3 g/mol
InChI Key: UPDONUTWNLBUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a spirocyclic compound featuring a fused oxa-aza ring system. Its core structure includes a hydroxyl group at position 4 and a 2-aminoethyl substituent at position 6. Its spirocyclic architecture enhances conformational rigidity, which may improve binding specificity compared to linear analogs.

Properties

IUPAC Name

8-(2-aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c12-4-6-13-5-1-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDONUTWNLBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CCO2)O)CN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a spirocyclic ketone or aldehyde in the presence of a catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Isomers and Heteroatom Positioning

  • 1-Oxa-9-azaspiro[5.5]undecan-4-ol (CAS RN: 503551-94-8): This isomer features a nitrogen atom at position 9 instead of 7. Substitution with a phenylmethyl group and methanesulfonate ester at position 4 results in a molecular mass of 339.45 g/mol and a melting point of 171–174°C .
  • 1,7-Dioxaspiro[5.5]undecan-4-ol (CAS RN: 83015-80-9): Contains two oxygen atoms in the spiro system (positions 1 and 7) and lacks nitrogen. Simpler structure (C₉H₁₆O₃, molar mass 172.22 g/mol) . Key Difference: Absence of nitrogen and aminoethyl groups renders it pharmacologically inert but useful in fragrance or material science applications .

Substituent Modifications and Bioactivity

  • 9-[(3-Fluoropyridin-4-yl)methyl]-4-pyridin-2-yl-1-oxa-9-azaspiro[5.5]undecan-4-ol (HE9): Features dual pyridinyl substituents (3-fluoropyridinyl and pyridin-2-yl) at positions 9 and 3. Produced in high abundance by Streptomyces symbionts, this compound exhibits insecticidal properties . Key Difference: Fluorinated aromatic groups enhance lipophilicity and target specificity compared to the aminoethyl group in the target compound.
  • N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine: Contains a phenyl group at position 3 and cyclopropylamine at position 8. Synthesized via benzaldehyde and cyclopropylamine condensation, yielding diastereomers resolvable via HPLC .

Macrocyclic and Anti-HIV Analogs

  • Cyclam Derivatives (e.g., N-(2-Aminoethyl)propane-1,3-diamine-substituted cyclam): Macrocyclic analogs with pendant amines demonstrate anti-HIV-1 activity by blocking viral entry . Key Difference: Macrocyclic frameworks (e.g., cyclam) lack spirocyclic rigidity but offer modular amine functionalization for antiviral targeting.

Physicochemical and Pharmacological Data Table

Compound Name Core Structure Key Substituents Molecular Mass (g/mol) Bioactivity Reference
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol 1-oxa-8-azaspiro[5.5] 4-OH, 8-(2-aminoethyl) Not reported FFA1 agonist potential
1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-, 4-methanesulfonate 1-oxa-9-azaspiro[5.5] 4-methanesulfonate, 9-(phenylmethyl) 339.45 Not reported
HE9 1-oxa-9-azaspiro[5.5] 4-pyridin-2-yl, 9-(3-fluoropyridinyl) Not reported Insecticidal
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine 1-oxa-4-azaspiro[5.5] 3-phenyl, 9-cyclopropylamine Not reported Synthetic intermediate
1,7-Dioxaspiro[5.5]undecan-4-ol 1,7-dioxaspiro[5.5] 4-OH 172.22 Fragrance/materials

Biological Activity

8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a spirocyclic framework that includes nitrogen and oxygen atoms, contributing to its distinctive chemical properties. The synthesis typically involves cyclization reactions of suitable precursors under controlled conditions. Common methods include:

  • Cyclization of amino alcohols with spirocyclic ketones or aldehydes in the presence of catalysts.
  • Use of solvents like methanol or ethanol, often requiring heating to facilitate the reaction .

The biological activity of 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Key Mechanisms

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in neurotransmission or cell signaling, influencing physiological responses.

Biological Activity

Research indicates that 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol exhibits significant biological activities, particularly in the context of cancer research.

Antitumor Activity

A series of studies have demonstrated that compounds structurally related to 8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol show promising antitumor effects:

  • In vitro Studies : Compounds similar to this spirocyclic structure have shown moderate to potent activity against various cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cells .
CompoundCell LineIC50 (μM)
6dA5490.26
8dMDA-MB-2310.10
6bHeLa0.18

These findings suggest that the compound can induce cytotoxicity in cancer cells while exhibiting selectivity towards certain cell lines.

Further investigations into the mechanisms revealed:

  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with derivatives of this compound could lead to cell cycle arrest in the G2 phase, particularly in MDA-MB-231 cells .
  • Induction of Apoptosis : The compound was shown to increase apoptosis rates significantly, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antitumor Studies : A study highlighted the design and synthesis of derivatives that enhanced hydrophilicity and binding affinity to target molecules, establishing a foundation for improved antitumor activity .
  • Selectivity in Cancer Treatment : Research demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while minimizing damage to normal human umbilical vein endothelial cells (HUVEC), suggesting a therapeutic window for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.